1-(2-chlorobenzyl)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
Overview
Description
1-(2-chlorobenzyl)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one, also known as CPD-1, is a synthetic compound that is used in a variety of scientific research applications. It has been used in the study of its biochemical and physiological effects, as well as in the development of new laboratory experiments.
Scientific Research Applications
Antimicrobial Properties
1-(2-chlorobenzyl)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one, a derivative of isatin, has been investigated for its antimicrobial properties. Isatin-derived ligands, including similar compounds, have shown effectiveness against bacterial and fungal species. Such compounds possess active sites for metal binding, which enhances their biological activity, making them more potent than their uncomplexed forms (Khalid, Sumrra, & Chohan, 2020).
Antimalarial Properties
Compounds structurally related to this compound have demonstrated significant antimalarial properties. Derivatives like 1-imino derivatives of 7-chloro-3-substituted-3,4-dihydro-1,9(2H,10H)-acridinediones have been highly active against malaria in both rodent and primate models. These findings suggest potential applications of such compounds in the development of antimalarial therapies (Kesten et al., 1992).
Receptor Binding Affinity
Research has been conducted on amino analogs of 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one for their receptor binding affinity, particularly towards the human galanin Gal3 receptor. These studies are crucial for understanding the therapeutic potential of such compounds in treating conditions associated with this receptor (Konkel et al., 2006).
Luminescence Sensing
Compounds similar to this compound have been utilized in the development of lanthanide metal-organic frameworks for luminescence sensing. These frameworks are sensitive to benzaldehyde-based derivatives, indicating their potential use in fluorescence sensing applications (Shi et al., 2015).
Optoelectronic Properties and Bioactivity
The synthesis and characterization of imine derivatives, including those structurally related to this compound, have been explored for their optoelectronic properties and bioactivity. Studies have included crystal structure analysis, computational studies of molecular structure, and investigation of potential bioactivity against crucial proteins of viruses like SARS-CoV-2 (Ashfaq et al., 2022).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)iminoindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O/c1-15-11-16(2)13-18(12-15)25-22-19-8-4-6-10-21(19)26(23(22)27)14-17-7-3-5-9-20(17)24/h3-13H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJMQEONJHMPRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130205 | |
Record name | 1-[(2-Chlorophenyl)methyl]-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701130205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478031-71-9 | |
Record name | 1-[(2-Chlorophenyl)methyl]-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478031-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Chlorophenyl)methyl]-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701130205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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